REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]#[N:10])=[N:6][CH:7]=1.B.O1CCCC1.Cl.O>C1COCC1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][NH2:10])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=NC1)CC#N
|
Name
|
|
Quantity
|
232 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was then heated at 70° C. for 2 hrs
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the resulting solution was washed with ether
|
Type
|
CUSTOM
|
Details
|
was basified with aq. NaOH (10 N) at 0° C. and saturated with K2CO3
|
Type
|
EXTRACTION
|
Details
|
then extracted with ether (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
2-(5-methylpyridin-2-yl)ethanamine
|
Type
|
product
|
Smiles
|
CC=1C=CC(=NC1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |